
5-Methyl-4-nitroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-nitroquinoline 1-oxide (abbreviated as MNQ) is a potent mutagenic compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. MNQ is classified as a nitroaromatic compound, which means that it contains a nitro group (-NO2) and an aromatic ring.
Wirkmechanismus
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that induces DNA damage by generating reactive oxygen species (ROS) and free radicals. The nitro group in 5-Methyl-4-nitroquinoline 1-oxide is reduced to a nitroso group (-NO), which reacts with DNA to form adducts that can cause mutations and chromosomal aberrations. 5-Methyl-4-nitroquinoline 1-oxide also inhibits DNA repair enzymes, such as DNA polymerases and ligases, which can further increase the mutagenic potential of the compound.
Biochemical and Physiological Effects:
5-Methyl-4-nitroquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects in various organisms. It can cause oxidative stress, DNA damage, and apoptosis in mammalian cells. 5-Methyl-4-nitroquinoline 1-oxide has also been shown to induce mutations in bacterial and yeast cells, leading to changes in cell morphology, growth rate, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-4-nitroquinoline 1-oxide is a potent mutagenic agent that can induce DNA damage and mutations in various organisms. Its advantages include its high mutagenic potential, its ability to induce a wide range of mutations, and its low cost. However, its limitations include its toxicity, its potential to induce false-positive results, and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 5-Methyl-4-nitroquinoline 1-oxide, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the molecular mechanisms of 5-Methyl-4-nitroquinoline 1-oxide-induced mutagenesis and carcinogenesis, and the evaluation of the genotoxicity of 5-Methyl-4-nitroquinoline 1-oxide in vivo. 5-Methyl-4-nitroquinoline 1-oxide can also be used to study the effects of DNA damage and mutations on cell signaling pathways, gene expression, and protein function.
Synthesemethoden
5-Methyl-4-nitroquinoline 1-oxide can be synthesized using various methods, including the oxidation of 5-methyl-4-nitroquinoline with potassium permanganate, the nitration of 5-methylquinoline with nitric acid and sulfuric acid, and the oxidation of 5-methylquinoline with hydrogen peroxide and nitric acid. The yield and purity of 5-Methyl-4-nitroquinoline 1-oxide depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-nitroquinoline 1-oxide is widely used in scientific research as a mutagenic agent to induce DNA damage and mutations in various organisms, including bacteria, yeast, and mammalian cells. It is used to study the mechanisms of DNA damage and repair, mutagenesis, and carcinogenesis. 5-Methyl-4-nitroquinoline 1-oxide is also used to evaluate the genotoxicity of chemicals and drugs.
Eigenschaften
CAS-Nummer |
14094-43-0 |
|---|---|
Produktname |
5-Methyl-4-nitroquinoline 1-oxide |
Molekularformel |
C10H8N2O3 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
5-methyl-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C10H8N2O3/c1-7-3-2-4-8-10(7)9(12(14)15)5-6-11(8)13/h2-6H,1H3 |
InChI-Schlüssel |
WPQVMRHYELDDMA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
Kanonische SMILES |
CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |
Synonyme |
5-METHYL-4-NITROQUINOLINE-1-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



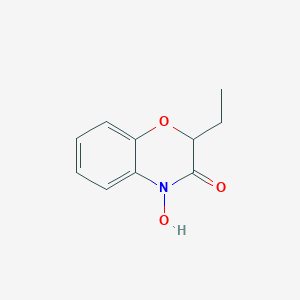
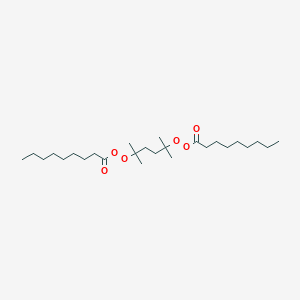

![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)


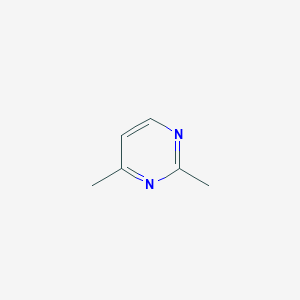



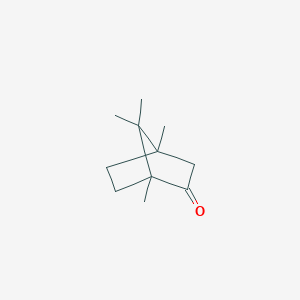

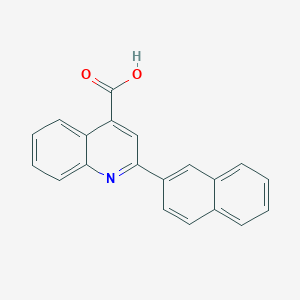
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)